Fructosylvalina

Descripción general

Descripción

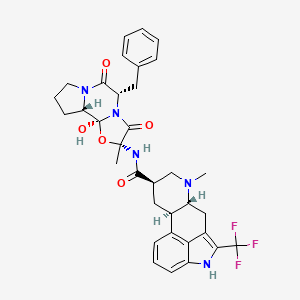

Fructosylvaline, also known as fructose valine, is a model fructosyl-amine compound. It is formed through the non-enzymatic glycation of valine with fructose, resulting in an Amadori product. This compound is significant in the study of glycated hemoglobin, particularly hemoglobin A1c, which is an important marker for monitoring long-term blood glucose levels in diabetic patients .

Aplicaciones Científicas De Investigación

Fructosylvaline has several scientific research applications, including:

Glycated Hemoglobin Detection: It is used in the development of biosensors for detecting glycated hemoglobin, which is crucial for monitoring diabetes.

Diabetes Mellitus Monitoring: Fructosylvaline is used to monitor glycated proteins like hemoglobin in diabetes management, providing insights into long-term blood glucose levels.

Enzymatic Assays: It serves as a substrate for fructosyl-amino acid oxidase in enzymatic assays, producing hydrogen peroxide as a measurable product.

Artificial Dehydrogenase Sensors: Fructosylvaline is used in constructing artificial dehydrogenase sensors for detecting glycated hemoglobin.

Mecanismo De Acción

Target of Action

Fructosylvaline (FV) is a type of fructosyl amino acid that occurs as N-terminal moieties of human glycated hemoglobin . The primary targets of FV are these glycated proteins, specifically hemoglobin. The molecular design of biomimetic receptors for these targets is a challenging but attractive goal in modern supramolecular chemistry .

Mode of Action

The interaction between FV and its targets involves a cooperative two-point recognition. This involves a sp³ boronate-diol esterification with simultaneous coordination bonding of the carboxylate group of Val to the Zn atom . This interaction mode is facilitated by fluorescent Zn-terpyridine complexes bearing boronic acids .

Biochemical Pathways

FV is part of the biochemical pathway involving the formation of nonenzymatic glycated proteins. This process begins with the condensation of free amino groups with glucose, leading to the formation of a Schiff base, the aldimine. This is followed by the Amadori rearrangement, which forms a ketoamine, also known as an Amadori product . FV is formed as a result of this Amadori rearrangement .

Pharmacokinetics

It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a compound .

Result of Action

The action of FV results in the formation of glycated hemoglobin, specifically Hb A1c . This is significant as Hb A1c is a key indicator of the degree of diabetic control. The ratio of glycation directly reflects past blood glucose levels, making it a reliable indicator of glycemic control over a period of 2 to 3 months .

Action Environment

These factors can induce abiotic stresses to the plants, affecting fruit development and quality . Given that FV is a fructosyl amino acid, it’s plausible that similar environmental factors could influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Fructosylvaline is an Amadori compound with the potential to alter cellular adhesion, inhibit cancer metastasis, and induce apoptosis . It interacts with various enzymes and proteins, particularly fructosyl-amine oxidase, which is produced by certain microbial strains . This enzyme oxidizes Fructosylvaline, producing hydrogen peroxide .

Cellular Effects

Fructosylvaline has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed that certain microbial strains can grow aerobically in a minimal medium supplemented with Fructosylvaline as the sole nitrogen source . This suggests that Fructosylvaline may influence cell function by serving as a nutrient source for certain types of cells.

Molecular Mechanism

The molecular mechanism of Fructosylvaline’s action involves its interaction with fructosyl-amine oxidase. This enzyme, produced by certain microbial strains, oxidizes Fructosylvaline, leading to the production of hydrogen peroxide . This process suggests that Fructosylvaline may exert its effects at the molecular level through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fructosylvaline have been observed to change over time. For instance, a study found that the plasma concentration of Fructosylvaline in chickens increased over time, from 0 to 180 minutes after administration . This suggests that Fructosylvaline may have long-term effects on cellular function.

Transport and Distribution

Fructosylvaline is absorbed from the gastrointestinal tract and incorporated into the blood when orally administered to chickens . This suggests that Fructosylvaline can be transported and distributed within cells and tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fructosylvaline can be synthesized through the reaction of L-valine with D(+)-glucose. The reaction involves the formation of a Schiff base, followed by an Amadori rearrangement to yield the fructosyl-amine product . The reaction conditions typically include a controlled temperature and pH to facilitate the formation of the desired product.

Industrial Production Methods

While there is limited information on the large-scale industrial production of fructosylvaline, it is primarily produced for research purposes. The synthesis involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and stability .

Análisis De Reacciones Químicas

Types of Reactions

Fructosylvaline undergoes several types of chemical reactions, including:

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acid and sugar components.

Common Reagents and Conditions

Oxidation: Common reagents include fructosyl-amino acid oxidase and oxygen.

Hydrolysis: Acidic or basic conditions are used to hydrolyze fructosylvaline, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: The major products include hydrogen peroxide and the corresponding amino acid, valine.

Hydrolysis: The major products are L-valine and D(+)-glucose.

Comparación Con Compuestos Similares

Fructosylvaline is unique among fructosyl-amines due to its specific formation from valine and fructose. Similar compounds include:

Fructosylglycine: Formed from glycine and fructose, used in similar applications for detecting glycated proteins.

Fructosyllysine: Formed from lysine and fructose, also used in the study of glycated proteins and diabetes management.

Fructosylvaline’s uniqueness lies in its specific formation from valine, making it a model compound for studying glycated hemoglobin and developing biosensors for diabetes management .

Propiedades

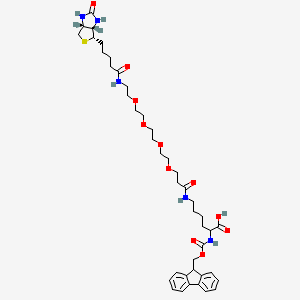

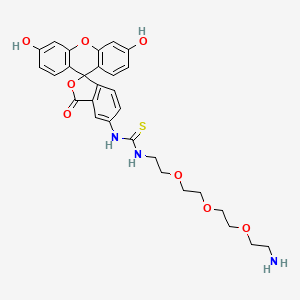

IUPAC Name |

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQHVKBNRPNQDY-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10003-64-2 | |

| Record name | Fructosylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FRUCTOSYL VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is fructosylvaline relevant in the context of diabetes?

A: Fructosylvaline is a significant marker of glycation, a process intensified in diabetic patients due to elevated blood glucose levels [, ]. While not a drug target itself, its presence, particularly in hemoglobin, helps assess long-term blood glucose control.

Q2: How is fructosylvaline measured in biological samples?

A: Measuring fructosylvaline directly in biological samples like blood is challenging. Research highlights a method using acid hydrolysis to break down the fructosylvaline in hemoglobin into N-(2-furoylmethyl)valine (FM-Val) [, ]. FM-Val can then be quantified using techniques like reversed-phase HPLC coupled with mass spectrometry [, ].

Q3: What can the levels of fructosylvaline in hemoglobin tell us?

A: Studies show a strong correlation between fructosylvaline levels and HbA1c levels in diabetic patients []. This correlation suggests that measuring fructosylvaline, specifically the N-terminal glycation of hemoglobin, can provide insights into a patient's long-term blood glucose control, similar to HbA1c measurements.

Q4: What is the significance of studying N-terminal glycation compared to other glycation sites?

A: Research suggests that the N-terminal valine of hemoglobin exhibits a higher relative glycation extent compared to lysine side chains []. This observation indicates a potential specificity in the enzymatic deglycation processes within red blood cells. Further investigation into this difference could help understand the body's natural defenses against glycation.

Q5: What are the implications of using fructosylvaline as a model compound?

A: Fructosylvaline serves as a simplified model for understanding the complex structure of the N-terminal residue of human hemoglobin A1c []. Studying its formation and properties can provide valuable insights into the behavior of glycated hemoglobin, particularly its reaction with analytical reagents like phenylhydrazine [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

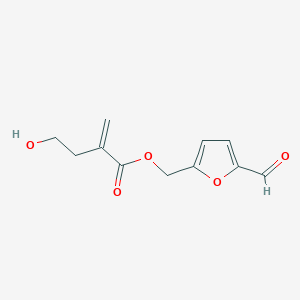

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)